Methyl 5-methyl-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of METHYL 5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multicomponent reaction. One common method is the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . In this case, the reaction involves 3-methylbenzaldehyde, 5-aminotetrazole, and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions in ethanol .
Chemical Reactions Analysis
METHYL 5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar compounds include other tetrazolopyrimidine derivatives, such as:
- ETHYL 5-METHYL-7-(4-MORPHOLINOPHENYL)-4,7-DIHYDROTETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL (7S)-5-METHYL-7-(4-METHYLPHENYL)-1H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of METHYL 5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
methyl 5-methyl-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H15N5O2/c1-8-5-4-6-10(7-8)12-11(13(20)21-3)9(2)15-14-16-17-18-19(12)14/h4-7,12H,1-3H3,(H,15,16,18) |
InChI Key |
VQJAUXXVUQWQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC |
Origin of Product |
United States |
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